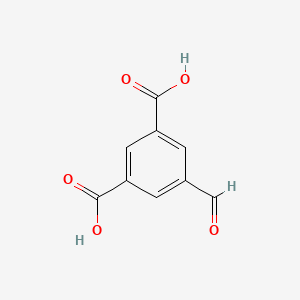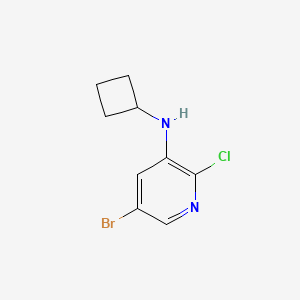
5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine: is an organic compound with the molecular formula C9H11BrClN3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a cyclobutyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-5-bromopyridine.
Cyclobutylation: The cyclobutyl group is introduced through a nucleophilic substitution reaction using cyclobutylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can result in the formation of amines or other reduced derivatives.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals for crop protection.
Material Science: It is utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclobutyl group, contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine
- 5-Bromo-2,4-dichloropyrimidine
Comparison:
- Structural Differences: While these compounds share similar halogenation patterns, the presence of different ring structures (pyridine vs. pyrimidine) and substituents (cyclobutyl vs. cyclopentyl) can lead to variations in their chemical reactivity and biological activity.
- Unique Properties: 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is unique due to its specific combination of halogen atoms and the cyclobutyl group, which can impart distinct steric and electronic effects, influencing its interactions and applications.
特性
分子式 |
C9H10BrClN2 |
|---|---|
分子量 |
261.54 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-cyclobutylpyridin-3-amine |
InChI |
InChI=1S/C9H10BrClN2/c10-6-4-8(9(11)12-5-6)13-7-2-1-3-7/h4-5,7,13H,1-3H2 |
InChIキー |
ZTFQJBRHBLTYMA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2=C(N=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


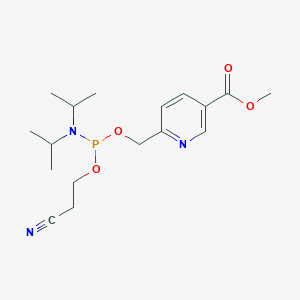
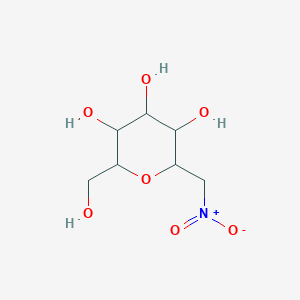
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
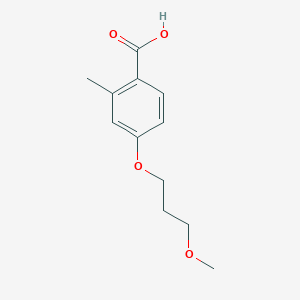
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

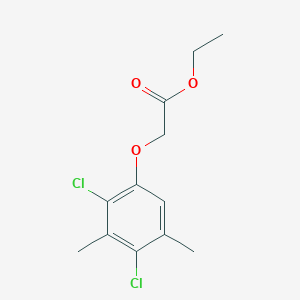
![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
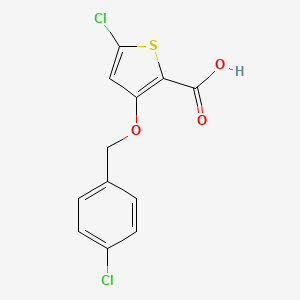

![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)

![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)
